Methyl (3s)-3-amino-3-(pyridin-3-yl)propanoate
Overview
Description
Methyl (3s)-3-amino-3-(pyridin-3-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a pyridine ring attached to a propanoate moiety, with an amino group at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3s)-3-amino-3-(pyridin-3-yl)propanoate can be achieved through several methods. One common approach involves the reaction of methyl acrylate with 3-aminopyridine under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl (3s)-3-amino-3-(pyridin-3-yl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation and may involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amines, and substituted pyridine derivatives. These products have diverse applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
Methyl (3s)-3-amino-3-(pyridin-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl (3s)-3-amino-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The amino group and pyridine ring allow it to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acid derivatives with pyridine rings, such as:
- Methyl (3s)-3-amino-3-(pyridin-2-yl)propanoate
- Methyl (3s)-3-amino-3-(pyridin-4-yl)propanoate
- Ethyl (3s)-3-amino-3-(pyridin-3-yl)propanoate
Uniqueness
Methyl (3s)-3-amino-3-(pyridin-3-yl)propanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
methyl (3S)-3-amino-3-pyridin-3-ylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)5-8(10)7-3-2-4-11-6-7/h2-4,6,8H,5,10H2,1H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXGVJAVPWMYRQ-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CN=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CN=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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